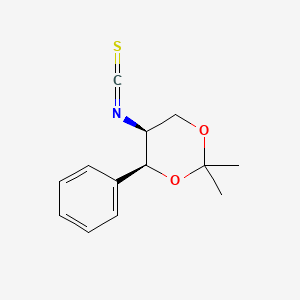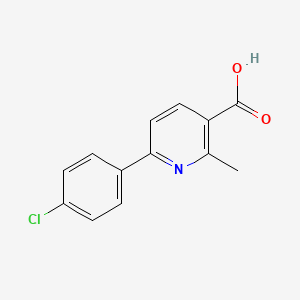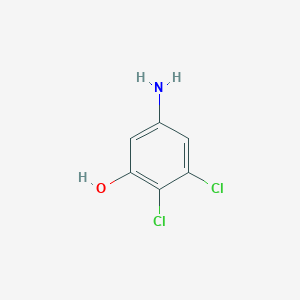
2-Formyl-6-(3-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-(3-methylphenyl)phenol, 95% (2F6MPP) is an organic compound with the molecular formula C10H10O2. It is a white, crystalline solid with a slightly bitter taste. 2F6MPP is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.
Wirkmechanismus
2-Formyl-6-(3-methylphenyl)phenol, 95% is an aldehyde, which means that it can form a covalent bond with an amine group. This covalent bond can then be broken by the action of an enzyme, resulting in the release of the aldehyde and the formation of a new product. This process is known as an aldol condensation reaction and is the basis for many biochemical and physiological processes.
Biochemical and Physiological Effects
2-Formyl-6-(3-methylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain fungi, as well as to act as an antioxidant. Additionally, 2-Formyl-6-(3-methylphenyl)phenol, 95% has been found to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Formyl-6-(3-methylphenyl)phenol, 95% in lab experiments include its low cost, easy availability, and low toxicity. Additionally, it is a relatively simple compound to synthesize and is stable in both aqueous and organic solvents. However, 2-Formyl-6-(3-methylphenyl)phenol, 95% is also a relatively volatile compound, which means that it can be difficult to store and handle in the laboratory.
Zukünftige Richtungen
The potential future applications of 2-Formyl-6-(3-methylphenyl)phenol, 95% include its use in the development of new drugs, the synthesis of new organic compounds, and the study of enzyme mechanisms. Additionally, 2-Formyl-6-(3-methylphenyl)phenol, 95% could be used to study the structure and function of proteins, as well as for the development of new catalysts for chemical reactions. Furthermore, 2-Formyl-6-(3-methylphenyl)phenol, 95% could be used to study the effects of environmental pollutants on biochemical processes. Finally, 2-Formyl-6-(3-methylphenyl)phenol, 95% could be used to study the effects of dietary supplements on the human body.
Synthesemethoden
2-Formyl-6-(3-methylphenyl)phenol, 95% can be synthesized by the reaction of 3-methylphenol with formaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an aldol condensation product, which is then hydrolyzed to yield 2-Formyl-6-(3-methylphenyl)phenol, 95%. The reaction can be carried out in either aqueous or organic solvents, depending on the desired product.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-(3-methylphenyl)phenol, 95% has been used in various scientific research applications, including the synthesis of organic compounds and the study of enzyme mechanisms. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, 2-Formyl-6-(3-methylphenyl)phenol, 95% has been used in the study of the structure and function of proteins, as well as in the development of new drugs.
Eigenschaften
IUPAC Name |
2-hydroxy-3-(3-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-4-2-5-11(8-10)13-7-3-6-12(9-15)14(13)16/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJYXXTLGDFCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626371 |
Source


|
| Record name | 2-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-06-5 |
Source


|
| Record name | 2-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)



![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)



